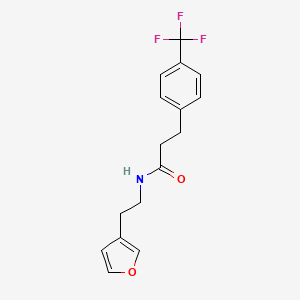

N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

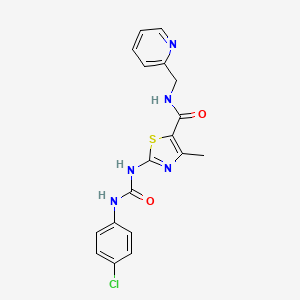

“N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms . The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the trifluoromethyl group, and the amide group. The furan ring is a five-membered ring with one oxygen atom . The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and the amide group consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) adjacent to a nitrogen atom.Applications De Recherche Scientifique

Antibacterial and Antioxidant Activities

Research on furan derivatives, such as the synthesis and evaluation of some new 1,2,4-triazole Schiff base and amine derivatives, has demonstrated effective antibacterial, antiurease, and antioxidant activities. These compounds, synthesized through various chemical reactions involving furan derivatives, have shown promising results in combating bacterial strains and offering protection against oxidative stress (Sokmen et al., 2014).

Solar Energy Conversion Efficiency

Furan derivatives have also been utilized in the development of dye-sensitized solar cells (DSSCs). Phenothiazine derivatives with furan as a conjugated linker, for instance, have achieved a solar energy-to-electricity conversion efficiency improvement of over 24% compared to reference cells. This highlights the potential of furan-based compounds in enhancing the performance of renewable energy technologies (Kim et al., 2011).

Root Growth-Inhibitory Activity

In agricultural research, specific N-substituted furan derivatives have shown significant root growth-inhibitory activity, suggesting potential applications in weed management and the study of plant growth regulation mechanisms (Kitagawa & Asada, 2005).

Anticancer Activity

The exploration of novel derivatives of propanehydrazide for their anticancer activity has identified compounds with significant cytotoxic effects against human cancer cell lines, such as glioblastoma and breast cancer. This indicates the potential therapeutic applications of furan-containing compounds in oncology (Tumosienė et al., 2020).

Synthesis and Chemical Reactivity

Furan derivatives play a crucial role in synthetic organic chemistry, serving as key intermediates in the synthesis of complex molecules. Studies have demonstrated the versatility of furan compounds in undergoing various chemical reactions, leading to the formation of novel compounds with potential applications in materials science, drug development, and beyond (Barlow et al., 1995).

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2/c17-16(18,19)14-4-1-12(2-5-14)3-6-15(21)20-9-7-13-8-10-22-11-13/h1-2,4-5,8,10-11H,3,6-7,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOSQHUCGJEFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCCC2=COC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2649114.png)

![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649116.png)

![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2649119.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2649121.png)

![2-(4-chlorophenoxy)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2649124.png)

![7-(3,4-dimethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2649127.png)

![N-(1-cyanocyclohexyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2649135.png)